Boc-Sar-OH

Descripción general

Descripción

Boc-Sar-OH is an organic compound commonly used in organic synthesis. It is a derivative of glycine, an amino acid, and features a tert-butoxycarbonyl (Boc) protecting group. This compound is often utilized in peptide synthesis and other chemical reactions due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The preparation of Boc-Sar-OH typically involves the reaction of Boc-glycine with methanol. The reaction is carried out under acidic conditions to facilitate the formation of the ester bond. The specific preparation method can be found in organic synthesis literature or laboratory manuals .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

Boc-Sar-OH undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: It can be reduced to yield different derivatives.

Substitution: The Boc protecting group can be substituted under acidic or basic conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Aplicaciones Científicas De Investigación

Introduction to Boc-Sar-OH

This compound, or tert-butoxycarbonyl sarcosine, is an organic compound widely used in various scientific research applications, particularly in organic synthesis and peptide chemistry. It serves as a protecting group for amino acids and plays a crucial role in solid-phase peptide synthesis. This article explores the diverse applications of this compound, emphasizing its significance in chemistry, biology, medicine, and industry.

Peptide Synthesis

This compound is primarily employed in peptide synthesis. It acts as a protecting group for the amino group of sarcosine, enabling the formation of peptide bonds without unwanted side reactions. Its role in solid-phase peptide synthesis (SPPS) is particularly notable:

- Solid-Phase Peptide Synthesis : In SPPS, this compound is attached to a solid support, allowing for sequential addition of other amino acids. The protective group can be removed under mild acidic conditions, facilitating the assembly of complex peptides.

- Case Study : Research has demonstrated the successful use of this compound in synthesizing cyclic peptides that exhibit antimicrobial properties. These peptides were tested against various bacterial strains, showing promising results in inhibiting growth.

Biological Research

In biological contexts, this compound is utilized to study protein structure and function:

- Enzyme Interactions : It serves as a substrate for enzymes involved in peptide bond formation, such as peptidyl transferases. Studies indicate that this compound can influence enzyme kinetics and substrate specificity.

- Cellular Effects : Research indicates that this compound can modulate cellular processes like gene expression and metabolism by influencing protein synthesis pathways.

Pharmaceutical Development

The pharmaceutical industry leverages this compound for drug development:

- Drug Delivery Systems : It has been explored as part of prodrug strategies where the protective group enhances the solubility and stability of active pharmaceutical ingredients.

- Case Study : A recent study highlighted the use of this compound derivatives in developing targeted therapies for neurodegenerative diseases, showcasing its potential in creating compounds with improved bioavailability.

Industrial Applications

In industry, this compound finds applications in producing various chemical intermediates:

- Fine Chemicals Production : It is used as a building block for synthesizing fine chemicals and specialty products due to its versatility.

- Case Study : The compound has been applied in creating selective culture media for diagnostic microbiology, where it helps identify specific pathogens while inhibiting others.

Comparative Analysis of Applications

| Application Area | Specific Use Case | Outcome/Benefit |

|---|---|---|

| Peptide Synthesis | Solid-phase synthesis of antimicrobial peptides | Effective inhibition of bacterial growth |

| Biological Research | Substrate for enzyme studies | Insights into enzyme kinetics and specificity |

| Pharmaceutical Development | Prodrug strategies | Enhanced solubility and stability of drugs |

| Industrial Production | Chemical intermediates | Versatile building block for fine chemicals |

Mecanismo De Acción

The mechanism of action of Boc-Sar-OH involves its role as a protecting group. The Boc group protects the amino group of glycine during chemical reactions, preventing unwanted side reactions. The protecting group can be removed under acidic conditions, revealing the free amino group for further reactions .

Comparación Con Compuestos Similares

Similar Compounds

N-[(1,1-Dimethylethoxy)carbonyl]glycine Methyl Ester: Similar in structure but with a methyl ester group.

Glycine, N-[(1,1-dimethylethoxy)carbonyl]thio-L-phenylalanyl-, methyl ester: Contains a thio-L-phenylalanyl group.

Uniqueness

Boc-Sar-OH is unique due to its specific structure and reactivity. The presence of the Boc protecting group makes it particularly useful in peptide synthesis and other organic reactions, providing stability and ease of removal under controlled conditions .

Actividad Biológica

Boc-Sar-OH, or N-Boc-sarcosine, is a derivative of the amino acid sarcosine, characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group. This compound has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of this compound, including its synthesis, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C₈H₁₅NO₄

- Molecular Weight : 189.209 g/mol

- CAS Number : 13734-36-6

- Melting Point : 88-90 °C

- Density : 1.1 ± 0.1 g/cm³

- LogP : 1.24

Synthesis of this compound

This compound can be synthesized through various methods, often involving the protection of the amino group of sarcosine with a Boc group. The synthesis typically employs standard peptide coupling techniques using reagents such as HATU or DIC in dry solvents like THF or DMF.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity, particularly against Gram-positive and Gram-negative bacteria. In one study, derivatives of this compound were evaluated for their minimum inhibitory concentrations (MIC) against various bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | < 4 |

| This compound | Escherichia coli | < 8 |

| This compound | Pseudomonas aeruginosa | > 500 |

The results indicated that while this compound exhibited potent activity against certain strains, it showed limited efficacy against others, suggesting a selective inhibitory profile .

Structure-Activity Relationship (SAR)

The SAR studies on this compound reveal insights into how modifications to the compound can enhance its biological activity. For example, the introduction of various functional groups at specific positions on the sarcosine backbone has been shown to significantly influence both its antimicrobial and anticancer properties.

A recent study highlighted that compounds with longer hydrophobic tails exhibited increased proteasome inhibition, which is crucial for anticancer activity . This suggests that structural modifications can lead to improved bioactivity through enhanced interactions with biological targets.

Case Study 1: Anticancer Activity

In a comprehensive study exploring the anticancer potential of this compound derivatives, researchers synthesized several analogs and tested their cytotoxic effects on cancer cell lines. The findings revealed that certain derivatives exhibited comparable cytotoxicity to established chemotherapeutic agents like bortezomib.

| Compound | Cancer Cell Line | IC₅₀ (µM) |

|---|---|---|

| This compound Derivative A | MCF-7 (Breast Cancer) | 5.2 |

| This compound Derivative B | HeLa (Cervical Cancer) | 3.8 |

These results underscore the potential of this compound as a scaffold for developing new anticancer agents .

Case Study 2: Peptide Synthesis

This compound has also been employed in peptide synthesis due to its favorable properties as an amino acid building block. It has been used in the preparation of phosphonotripeptides that demonstrate selective inhibition against specific bacterial strains, highlighting its utility in antibiotic development .

Propiedades

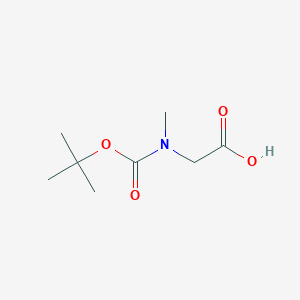

IUPAC Name |

2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO4/c1-8(2,3)13-7(12)9(4)5-6(10)11/h5H2,1-4H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRXIMPFOTQVOHG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9065603 | |

| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13734-36-6 | |

| Record name | [(tert-Butoxycarbonyl)(methyl)amino]acetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13734-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycine, N-((1,1-dimethylethoxy)carbonyl)-N-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013734366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Glycine, N-[(1,1-dimethylethoxy)carbonyl]-N-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9065603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[(1,1-dimethylethoxy)carbonyl]sarcosine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.900 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Q1: What is the role of Boc-Sarcosine in carbohydrate synthesis, and how does it differ from other protecting groups?

A1: Boc-Sarcosine was investigated as part of a "uni-chemo protection" (UCP) strategy for carbohydrate synthesis. [] Unlike traditional protecting groups that are often identical, the UCP approach utilizes a polymerized amino acid derivative, where each hydroxyl group on the sugar is protected by a UCP group with a distinct degree of polymerization. This allows for the selective removal of individual protecting groups through iterative Edman degradation cycles, enabling sequential glycosylation reactions. While Boc-Sarcosine initially showed promise, issues with stability and reactivity led to the selection of N-α-1-ethylpropylglycine as a more suitable UCP group for the synthesis of sialyl-T antigen analogues. []

Q2: Are there any advantages to using Boc-Sarcosine in solid-phase synthesis compared to solution-phase?

A2: While the provided research highlights the successful application of the UCP strategy in both solution and solid-phase synthesis of carbohydrates, it doesn't directly compare the advantages of using Boc-Sarcosine in one method over the other. [] The study primarily focuses on demonstrating the feasibility of solid-phase synthesis using polystyrene beads, a novel linker (2-{4-(hydroxymethyl)benzamido}acetic acid, HMBA-Gly), and the chosen UCP group (N-α-1-ethylpropylglycine). [] Future research could explore potential benefits of different amino acid-based protecting groups, including Boc-Sarcosine, in solid-phase carbohydrate synthesis.

Q3: Beyond carbohydrate synthesis, are there other applications where Boc-Sarcosine is employed?

A3: Although the provided research focuses on carbohydrate synthesis, Boc-Sarcosine finds use in other areas of organic chemistry. One example is its application in the preparation of [N-methyl-N-3-((tert-butoxycarbonyl methyl amino) acetoxy methyl) pyridine-2-yl] carbamate-1-ethyl chloride. [] This process involves reacting 2-(N-methyl amino)-3-hydroxymethyl pyridine with Boc-Sarcosine at low temperatures followed by reaction with 1-chloroethyl chloroformate. [] This highlights the versatility of Boc-Sarcosine as a building block in synthesizing diverse chemical compounds.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.